molecular formula C13H12ClN3O3S B3156106 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide CAS No. 81958-22-7

2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide

Cat. No.: B3156106
CAS No.: 81958-22-7
M. Wt: 325.77 g/mol
InChI Key: KWXFDXYQDREDMK-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide (CAS: 81958-22-7) is a sulfonamide derivative characterized by a chloroacetamide backbone linked to a phenyl ring via a sulfonamide bridge, with a pyridin-2-ylamino substituent (Fig. 1). Its molecular formula is C₁₃H₁₂ClN₃O₃S, with a molecular weight of 325.78 g/mol .

Properties

IUPAC Name

2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-9-13(18)16-10-4-6-11(7-5-10)21(19,20)17-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXFDXYQDREDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide typically involves the reaction of 2-chloropyridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific integrins, which play a crucial role in tumor metastasis and angiogenesis. For instance, derivatives of this compound have shown promise as antagonists of the α5β1 integrin, which is implicated in solid tumors' progression .

Case Study: Integrin Inhibition
A study highlighted the effectiveness of a related compound in inhibiting tumor growth in animal models by disrupting cell adhesion interactions mediated by integrins. The compound's mechanism involved blocking the α5β1 integrin pathway, leading to reduced tumor cell migration and invasion .

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inflammatory Response Modulation
In vitro studies have shown that 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide can reduce the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Potential Applications in Drug Development

Given its biological activities, 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide is being explored for drug development in several therapeutic areas:

3.1 Cancer Therapy
The compound's ability to inhibit integrin function positions it as a candidate for new anticancer therapies targeting metastatic processes.

3.2 Treatment of Inflammatory Diseases
Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Conclusion and Future Directions

The compound 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide demonstrates promising applications in pharmacology, particularly in anticancer and anti-inflammatory research. Future studies should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action in greater detail.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide, enabling comparative analysis of their properties and applications.

N4-Acetylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)

  • Structure : Sulfonamide-linked acetamide with a 4,6-dimethylpyrimidine group.
  • Key Differences : Replaces pyridine with pyrimidine, introducing methyl substituents.
  • Applications : A sulfonamide antibiotic with antitubercular activity .
  • Comparison : The pyrimidine ring in sulfamethazine enhances DNA synthesis inhibition in bacteria, whereas the pyridine group in the target compound may offer distinct binding interactions due to nitrogen positioning .

2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide

  • Structure : Dual chloroacetamide groups attached to a sulfonamide-linked isoxazole ring.
  • Key Differences : Isoxazole replaces pyridine, and an additional chloroacetamide is present.
  • Applications : Synthetic intermediate for sulfonamide-based therapeutics .
  • Comparison : The isoxazole moiety may improve metabolic stability compared to pyridine, but the dual chloroacetamide groups could increase toxicity .

Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide)

  • Structure : Chloroacetamide with an isopropyl-phenyl group.
  • Key Differences : Lacks sulfonamide and pyridine groups.
  • Applications : Herbicide targeting weed germination .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Structure : Sulfanyl-linked pyrimidine instead of sulfonamide-linked pyridine.
  • Key Differences: Sulfanyl (C–S–C) vs. sulfonamide (SO₂–N) bridge; diaminopyrimidine replaces pyridine.
  • Applications : Anticancer and antimicrobial agent .
  • Comparison : The sulfanyl group may reduce hydrogen-bonding capacity compared to sulfonamide, affecting target affinity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Applications Notable Features
2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide C₁₃H₁₂ClN₃O₃S Pyridine, sulfonamide, chloroacetamide Research compound Potential enzyme inhibition
N4-Acetylsulfamethazine C₁₀H₁₂N₂O₄S Pyrimidine, sulfonamide Antibiotic DNA synthesis inhibition
Propachlor C₁₁H₁₄ClNO Isopropyl, chloroacetamide Herbicide Soil mobility
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅S Sulfanyl, diaminopyrimidine Anticancer/antimicrobial Enhanced solubility

Research Findings and Trends

Heterocyclic Influence : Pyridine (target compound) vs. pyrimidine (sulfamethazine) alters electronic properties and target selectivity. Pyridine’s lone nitrogen may enhance binding to metalloenzymes .

Sulfonamide vs. Sulfanyl : Sulfonamide groups (target compound) improve hydrogen-bonding capacity compared to sulfanyl bridges, critical for enzyme inhibition .

Chloroacetamide Toxicity : Compounds like propachlor demonstrate that chloroacetamide’s herbicidal activity correlates with alkyl chain lipophilicity, a feature adjustable in the target compound via substituent engineering .

Biological Activity

2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide, a compound with the molecular formula C₁₃H₁₂ClN₃O₃S, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • IUPAC Name : 2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
  • Molecular Weight : 325.78 g/mol
  • CAS Number : 81958-22-7

Synthesis

The synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide typically involves the reaction of 2-chloropyridine with 4-aminobenzenesulfonamide in the presence of a suitable solvent and base, such as ethanol and sodium hydroxide, respectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide. A screening of various N-substituted phenyl-2-chloroacetamides demonstrated that compounds bearing halogenated substituents on the phenyl ring exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
2-Chloro-N-{4-(pyridin-2-ylamino)sulfonyl}acetamideStaphylococcus aureusEffective
2-Chloro-N-{4-(pyridin-2-ylamino)sulfonyl}acetamideMethicillin-resistant S. aureus (MRSA)Effective
2-Chloro-N-{4-(pyridin-2-ylamino)sulfonyl}acetamideEscherichia coliModerately Effective
2-Chloro-N-{4-(pyridin-2-ylamino)sulfonyl}acetamideCandida albicansModerately Effective

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes. It binds to active sites on these enzymes, blocking their activity and leading to antimicrobial effects. The presence of a sulfonamide group is particularly significant in enhancing the compound's interaction with biological targets.

Structure–Activity Relationship (SAR)

The biological activity of chloroacetamides varies significantly based on the position and type of substituents on the phenyl ring. Compounds with halogenated groups have shown improved lipophilicity, facilitating their penetration through cellular membranes, which is crucial for their antimicrobial efficacy .

Case Studies

  • Antimicrobial Screening : A study published in Molecules evaluated twelve newly synthesized N-substituted phenyl chloroacetamides for their antimicrobial properties. The results indicated that compounds with specific substitutions were effective against MRSA and other pathogens, confirming the relevance of structural modifications in enhancing activity .
  • Quantitative Structure–Activity Relationship (QSAR) Analysis : QSAR models were utilized to predict the biological activity based on chemical structure. The study found that compounds meeting Lipinski's rule of five exhibited favorable pharmacokinetic properties, reinforcing their potential as therapeutic agents .

Q & A

Basic Synthesis Optimization

Q: What are the critical considerations for optimizing the synthesis of 2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide to improve yield and purity? A: Synthesis optimization requires careful selection of intermediates and reaction conditions. For example, analogous compounds like N-(4-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide are synthesized via condensation reactions under reflux using ethanol as a solvent, with stoichiometric control of reagents to avoid side products . Multi-step protocols (e.g., substitution, reduction, and condensation) should employ mild acidic/basic conditions to preserve functional groups, as seen in pharmaceutical intermediate syntheses . Purification via recrystallization or chromatography is critical, guided by spectroscopic validation (e.g., NMR, FT-IR) .

Advanced Structural Characterization

Q: How can crystallographic data resolve ambiguities in the molecular conformation of this compound? A: Single-crystal X-ray diffraction (SCXRD) provides definitive structural parameters. For example, monoclinic crystal systems (space group P2₁/c) with unit cell dimensions (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) have been reported for related acetamides, revealing intramolecular hydrogen bonds (C–H···O) and intermolecular N–H···O interactions that stabilize packing . Discrepancies in bond angles or torsion angles across studies may arise from varying crystallization solvents (e.g., chloroform/acetone mixtures), requiring comparative analysis of thermal displacement parameters (Ueq) .

Data Contradictions in Spectroscopic Analysis

Q: How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound? A: Contradictions often stem from solvent effects or impurity interference. For instance, in mzCloud data, the canonical SMILES string (CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Cl) confirms the core structure, but deviations in <sup>13</sup>C NMR peaks may arise from dynamic proton exchange in DMSO-d6 . Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) is recommended to resolve ambiguities, as demonstrated in polyfunctional pyridine derivatives .

Methodological Challenges in Biological Activity Screening

Q: What strategies are effective for evaluating the bioactivity of this compound against enzyme targets? A: Structure-activity relationship (SAR) studies should prioritize functional group modifications. For example, sulfonyl and pyridinyl groups in analogous compounds exhibit hydrogen-bonding interactions with active sites of kinases or proteases . In vitro assays (e.g., fluorescence-based enzymatic inhibition) coupled with molecular docking (using software like AutoDock Vina) can predict binding affinities. However, contradictions in IC50 values may arise from assay conditions (e.g., pH, co-solvents), necessitating dose-response validation .

Advanced Analytical Techniques for Purity Assessment

Q: Which advanced analytical methods are most reliable for quantifying trace impurities in this compound? A: High-performance liquid chromatography (HPLC) with UV/Vis or MS detectors achieves ppm-level sensitivity, as used in pharmacopeial standards . For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are effective. Additionally, differential scanning calorimetry (DSC) can detect polymorphic impurities by comparing melting endotherms to reference crystals .

Computational Modeling for Property Prediction

Q: How can computational models predict physicochemical properties (e.g., solubility, logP) for this compound? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict electrostatic potential surfaces, informing solubility trends . Tools like ACD/Labs or ChemAxon calculate logP values, but discrepancies with experimental data (e.g., shake-flask method) may require correction for ionization states .

Handling Synthetic Byproducts and Isomerism

Q: What steps mitigate challenges from regioisomeric byproducts during synthesis? A: Regioselective reactions (e.g., using directing groups like sulfonamides) minimize isomer formation. For example, in pyridinyl-sulfonyl derivatives, steric hindrance from substituents (e.g., methyl groups) directs electrophilic substitution to specific positions . LC-MS monitoring identifies byproducts early, enabling column chromatography or fractional crystallization for isolation .

Stability Under Experimental Conditions

Q: How does the compound’s stability vary under different storage or reaction conditions? A: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Hydrolytic susceptibility of the acetamide group necessitates anhydrous storage (argon atmosphere, desiccants). Thermal gravimetric analysis (TGA) reveals decomposition thresholds (e.g., >200°C for related compounds), informing reaction temperature limits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide
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2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide

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